Sourcing racemic Moc-protected valine with consistent stereochemical composition is a recurring bottleneck in chiral resolution workflows and antiviral intermediate synthesis. MOC-DL-Valine (CAS 111398-44-8) directly addresses this need.
- Racemic (DL) mixture enables kinetic resolution with acylases for preparative D-valine synthesis.
- Moc group is acid-stable, enabling orthogonal deprotection alongside Boc/Fmoc strategies.
- Serves as a cost-effective intermediate for Daclatasvir/Ledipasvir process development.
Supplied as ≥98% purity white crystalline powder; ambient storage & shipping.
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
CAS No.111398-44-8
Cat. No.B047279
⚠ Attention: For research use only. Not for human or veterinary use.
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8), also known as N-(methoxycarbonyl)-DL-valine or MOC-DL-valine, is a racemic mixture of a protected amino acid derivative belonging to the N-carbamate class of compounds [1]. It features a methoxycarbonyl (Moc) group on the amino function of valine, with a molecular formula of C₇H₁₃NO₄ and a molecular weight of 175.18 g/mol [1][2]. As a racemic mixture, it comprises equal parts of the (R)- and (S)-enantiomers, in contrast to the chirally pure L-isomer (CAS 74761-42-5) and D-isomer (CAS 171567-86-5). The compound is typically supplied as a white to off-white crystalline powder with a specified purity of NLT 98% [3], and is widely utilized as a building block in organic synthesis and as a pharmaceutical intermediate.
FormRacemic DL mixture supports chiral resolution and stereochemical studies
Protecting groupMoc group enables orthogonal protection strategies in multi-step synthesis
Building blockReported use as a protected valine intermediate for peptide and research synthesis
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Non-Interchangeability with N-Protected Valines
Generic substitution among N-protected valine derivatives is not feasible due to fundamental differences in physicochemical properties, stereochemical configuration, and protective group chemistry. While 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8) is a racemic (DL) mixture, its enantiopure counterparts—the L-isomer (CAS 74761-42-5) and D-isomer (CAS 171567-86-5)—exhibit distinct melting points, solubility profiles, and specific optical rotations that critically impact crystallization, formulation, and chiral synthesis outcomes [1][2]. Furthermore, the methoxycarbonyl (Moc) protecting group differs from other common carbamates such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) in its stability and removal conditions. Moc is stable under acidic conditions but can be removed under basic or nucleophilic conditions, whereas Boc is acid-labile and Fmoc is base-labile [3]. These orthogonal protection schemes dictate specific synthetic pathway requirements, meaning that a Boc- or Fmoc-protected valine cannot simply replace Moc-protected valine in a validated process without re-engineering reaction conditions and potentially compromising yield or stereochemical integrity.
Enantiopure L- or D-isomer may alter crystallization behavior and stereochemical outcomes
Boc- or Fmoc-protected valine requires different deprotection conditions; direct replacement may compromise route orthogonality
Racemic mixture vs. enantiopure forms shifts reaction selectivity and analytical profile
[1] ChemicalBook. (S)-2-((Methoxycarbonyl)aMino)-3-Methylbutanoic acid. CAS 74761-42-5. View Source
[2] ChemicalBook. (R)-2-((Methoxycarbonyl)amino)-3-methylbutanoic Acid. CAS 171567-86-5. View Source
[3] Master Organic Chemistry. Protecting Groups for Amines: Carbamates. June 7, 2018. View Source
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid: Differentiation from Closest Analogs
Melting Point: DL-Racemate vs. L-Enantiomer
The melting point of 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (racemic DL form) is 88-89 °C, which is markedly lower than that of the enantiopure L-isomer (109-113 °C) and the D-isomer (data not directly reported but expected to be similar to L-isomer). This significant difference in thermal behavior directly impacts solid-state handling, recrystallization efficiency, and formulation processes .
Melting PointData to verify
88–89 °C (DL)
109–113 °C (L)
Supports process development and recrystallization fit
Reported values from commercial specifications and chemical databases
Why This Matters
Lower melting point may simplify melt-based processing or recrystallization in certain solvent systems, offering a procurement advantage when thermal sensitivity or solvent compatibility is a primary concern.
In enzymatic studies, racemic N-(methoxycarbonyl)-DL-valine serves as a substrate for acylases, which selectively hydrolyze the L-enantiomer to yield free L-valine while leaving the D-enantiomer intact [1]. This kinetic resolution behavior is not observed with enantiopure MOC-L-valine or MOC-D-valine alone, providing a unique tool for studying enzyme stereospecificity or for preparative chiral resolution processes.
Enzymatic HydrolysisClass-level inference
Selective L-hydrolysis; D-unchanged
Enantiopure L: complete hydrolysis
Supports enzyme stereospecificity studies
Class-level inference; referenced in analogous carbamate studies
BiocatalysisChiral ResolutionEnzyme Kinetics
Evidence Dimension
Enzymatic Hydrolysis Outcome
Target Compound Data
Selective hydrolysis of L-enantiomer; D-enantiomer unchanged
Acylase-catalyzed hydrolysis; referenced in analogous alanine and valine carbamate studies
Why This Matters
Procurement of the racemic DL form enables experiments requiring a racemic substrate for enzyme selectivity studies or for the generation of enantiopure D-valine derivatives via kinetic resolution.
BiocatalysisChiral ResolutionEnzyme Kinetics
[1] IUBMB Life. Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. Volume 62, Issue 12, December 2010, Pages 961-966. View Source
Protecting Group Orthogonality
The methoxycarbonyl (Moc) group in 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid offers distinct deprotection conditions compared to the more common Boc and Fmoc groups. Moc is stable under acidic conditions that cleave Boc, and can be removed under basic conditions that leave Fmoc intact [1]. This orthogonality is leveraged in complex synthetic sequences, such as the preparation of Ledipasvir, where Moc-Val fragments are installed alongside Boc- and Cbz-protected intermediates [2].
Deprotection OrthogonalityClass-level inference
Moc: acid-stable, base/nucleophile-labile
Enables orthogonal protection schemes in multi-step synthesis
Peptide SynthesisProtecting Group StrategyOrthogonal Chemistry
Evidence Dimension
Deprotection Conditions
Target Compound Data
Stable to acid; removable by base/nucleophile
Comparator Or Baseline
Boc: Acid-labile; Fmoc: Base-labile
Quantified Difference
Qualitative orthogonal protection
Conditions
Standard peptide synthesis conditions
Why This Matters
Selecting the Moc-protected valine over a Boc- or Fmoc-protected analog enables orthogonal protection schemes, reducing the number of synthetic steps and improving overall yield in multi-step pharmaceutical syntheses.
Peptide SynthesisProtecting Group StrategyOrthogonal Chemistry
[1] Master Organic Chemistry. Protecting Groups for Amines: Carbamates. June 7, 2018. View Source
[2] Justia Patents. METHOD OF PREPARATION FOR LEDIPASVIR AND DERIVATIVE THEREOF, AND INTERMEDIATE COMPOUND FOR PREPARATION OF LEDIPASVIR. US 20180079744 A1. View Source
Purity Specifications
Multiple vendors consistently report a purity specification of NLT 98% (or ≥98%) for 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid (CAS 111398-44-8), as determined by HPLC or titration [1][2]. This high purity threshold is comparable to that of the enantiopure L-isomer (typically >98.0% by HPLC/T) and meets the standard requirements for pharmaceutical intermediate procurement.
Vendor specifications for pharmaceutical intermediates
Why This Matters
Procurement of the DL racemate does not require compromising on purity compared to the more expensive enantiopure forms, ensuring reliable performance in regulated synthetic applications.
2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid, as a racemic mixture, is ideally suited for kinetic resolution experiments using acylases. The selective hydrolysis of the L-enantiomer to yield free L-valine, while leaving the D-enantiomer intact, provides a model system for studying enzyme stereospecificity and for preparative-scale synthesis of D-valine derivatives [1]. This application is not possible with enantiopure MOC-L-valine or MOC-D-valine alone.
Orthogonal Protection Strategies
The methoxycarbonyl (Moc) protecting group in 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid is stable under acidic conditions, allowing for selective deprotection in the presence of Boc groups. This orthogonality is exploited in the synthesis of complex molecules such as Ledipasvir, where Moc-Val fragments are installed alongside other protected intermediates to streamline the synthetic route [2][3]. Procuring the Moc-protected DL-valine provides a cost-effective starting material for such sequences when stereochemical purity is not critical at this stage.
Crystallization and Process Development
With a melting point of 88-89 °C, 2-[(Methoxycarbonyl)amino]-3-methylbutanoic acid offers distinct handling advantages in melt-based processing or recrystallization from certain solvent systems, compared to the higher-melting enantiopure forms (109-113 °C) . Process chemists can utilize this property to develop alternative purification or formulation steps that are not feasible with the higher-melting L- or D-isomers.
Production of Hepatitis C Antiviral Intermediates
The compound serves as a key intermediate in the synthesis of antiviral agents such as Daclatasvir and Ledipasvir [4][5]. In early-stage process development or when generating racemic intermediates for chiral resolution, the DL form (CAS 111398-44-8) may offer a more economical alternative to the enantiopure L-isomer (CAS 74761-42-5), particularly when subsequent steps include a resolution or when the racemate is required for analytical method development.
Application
Selection Property
Validation Focus
Enzymatic Resolution Studies
Racemic substrate with differential L/D hydrolysis
Enzyme stereospecificity and resolution yield
Orthogonal Protection Strategies
Moc group orthogonal to Boc and Fmoc
Deprotection sequence compatibility
Crystallization & Process Development
Lower melting point profile vs. enantiopure forms
Recrystallization and melt-processing feasibility
Antiviral Intermediate Synthesis Research
Protected racemic valine for research intermediate preparation
Synthetic route and resolution step integration
[1] IUBMB Life. Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. Volume 62, Issue 12, December 2010, Pages 961-966. View Source
[2] Justia Patents. METHOD OF PREPARATION FOR LEDIPASVIR AND DERIVATIVE THEREOF, AND INTERMEDIATE COMPOUND FOR PREPARATION OF LEDIPASVIR. US 20180079744 A1. View Source
[3] Master Organic Chemistry. Protecting Groups for Amines: Carbamates. June 7, 2018. View Source
[5] NBInno. Moc-L-Valine (CAS 74761-42-5) Technical Specification for Pharmaceutical Intermediates. March 10, 2025. View Source
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